Guanosine 2'

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

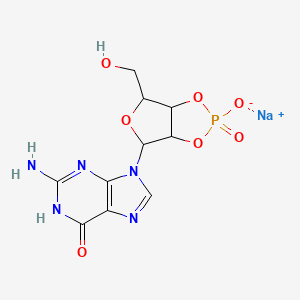

Guanosine 2’ is a purine nucleoside that consists of guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond . It is a crucial component in various biochemical processes, including the synthesis of nucleic acids and proteins, photosynthesis, muscle contraction, and intracellular signal transduction . Guanosine 2’ is known for its neuroprotective properties and is released in the brain under both physiological and pathological conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Guanosine 2’ can be synthesized through enzymatic methods. One common method involves the RNase T1 digestion of yeast RNA, which yields guanosine-2’,3’-cyclic phosphate . This compound can then be further processed to obtain guanosine 2’. Another method involves aqueous strategies that avoid the use of protecting groups and chromatography, making the process simpler and more efficient .

Industrial Production Methods

Industrial production of guanosine 2’ often relies on microbial fermentation. For instance, Escherichia coli can be genetically engineered to overexpress the purine synthesis pathway, leading to increased guanosine accumulation . This method is preferred due to its cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Guanosine 2’ undergoes various chemical reactions, including phosphorylation, oxidation, and alkylation. It can be phosphorylated to form guanosine monophosphate (GMP), cyclic guanosine monophosphate (cGMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP) . These phosphorylated forms are essential in numerous biochemical pathways.

Common Reagents and Conditions

Phosphorylation: Typically involves the use of ATP and specific kinases.

Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.

Alkylation: The photo-mediated Minisci reaction is a common method for alkylation at the C8 position of guanosine.

Major Products Formed

Phosphorylation: GMP, cGMP, GDP, GTP

Oxidation: Oxidized guanosine derivatives

Alkylation: C8-alkylated guanosine derivatives

Aplicaciones Científicas De Investigación

Guanosine 2’ has extensive applications in various fields:

Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.

Biology: Plays a role in RNA splicing and signal transduction pathways.

Industry: Used as a raw material for food additives and pharmaceutical products.

Mecanismo De Acción

Guanosine 2’ exerts its effects through several molecular targets and pathways. It acts as a neuromodulator in the central nervous system, mediating processes such as cell growth, differentiation, and survival . It also modulates glutamate uptake, decreases the production of reactive oxygen species, and improves mitochondrial function . The compound’s effects are often mediated through its interaction with adenosine receptors .

Comparación Con Compuestos Similares

Guanosine 2’ is unique due to its specific neuroprotective properties and its role in various biochemical pathways. Similar compounds include:

Deoxyguanosine: Lacks the hydroxyl group at the 2’ position of the ribose ring.

Inosine: Has a hypoxanthine base instead of guanine.

Acyclovir: An antiviral drug structurally similar to guanosine, used in herpes treatment.

These compounds share some biochemical roles but differ in their specific applications and molecular structures.

Propiedades

Fórmula molecular |

C10H11N5NaO7P |

|---|---|

Peso molecular |

367.19 g/mol |

Nombre IUPAC |

sodium;2-amino-9-[6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);/q;+1/p-1 |

Clave InChI |

KJPSSHNIEXRDDG-UHFFFAOYSA-M |

SMILES canónico |

C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol](/img/structure/B12087340.png)

![[3,4,5-triacetyloxy-6-[4-[(E)-methoxyiminomethyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12087355.png)

![(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt)](/img/structure/B12087375.png)